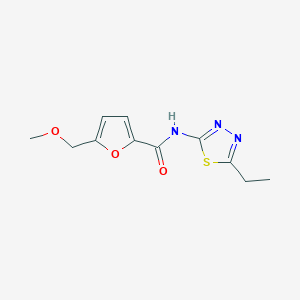
N-(3-hydroxypropyl)-N'-(2-methoxyethyl)ethanediamide
Vue d'ensemble
Description
N-(3-hydroxypropyl)-N'-(2-methoxyethyl)ethanediamide is a chemical compound that has gained significant attention in the scientific community due to its potential in various research applications. The compound is a derivative of ethylenediamine and is known for its unique properties, including its ability to act as a chelating agent and its potential in the treatment of certain diseases. In
Applications De Recherche Scientifique
1. Flotation Performance in Mineral Processing
A study by Liu et al. (2019) investigated a novel hydroxy polyamine surfactant, similar in structure to N-(3-hydroxypropyl)-N'-(2-methoxyethyl)ethanediamide, for its application in the flotation system of quartz and hematite. This research highlighted its efficacy in the efficient flotation separation of quartz from hematite, which is crucial in mineral processing.
2. Development of Macromolecular Therapeutics
Kopeček and Kopečková (2010) provided an overview of HPMA copolymers, including those structurally related to N-(3-hydroxypropyl)-N'-(2-methoxyethyl)ethanediamide, focusing on their use as carriers for biologically active compounds, particularly in cancer treatment and musculoskeletal diseases (Kopeček & Kopečková, 2010).
3. Synthesis of Oligonucleotide Glycoconjugates
Research by Katajisto et al. (2004) explored the synthesis of oligonucleotide glycoconjugates using a compound structurally similar to N-(3-hydroxypropyl)-N'-(2-methoxyethyl)ethanediamide. This study has implications for the development of novel bioconjugates in molecular biology and pharmaceutical sciences (Katajisto et al., 2004).
4. 3D Printing of Pharmaceutical Tablets
A study by Khaled et al. (2014) utilized hydroxypropyl methylcellulose, a derivative related to N-(3-hydroxypropyl)-N'-(2-methoxyethyl)ethanediamide, in 3D printing for the production of pharmaceutical tablets. This innovative approach holds potential in personalized medicine and drug delivery systems (Khaled et al., 2014).
5. Polymer Nanoparticles for Drug Delivery
Sponchioni et al. (2017) discussed the use of poly(HPMA) based copolymers, similar to N-(3-hydroxypropyl)-N'-(2-methoxyethyl)ethanediamide, for creating nanoparticles suitable for drug delivery. The study emphasized the biocompatibility and non-immunogenic properties of these materials (Sponchioni et al., 2017).
Propriétés
IUPAC Name |
N-(3-hydroxypropyl)-N'-(2-methoxyethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O4/c1-14-6-4-10-8(13)7(12)9-3-2-5-11/h11H,2-6H2,1H3,(H,9,12)(H,10,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZOWMDAXOVLXTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxypropyl)-N'-(2-methoxyethyl)oxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(4-butoxyphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4625405.png)
![1-acetyl-4-[(4-sec-butylphenyl)sulfonyl]piperazine](/img/structure/B4625411.png)
![1-(2,6-dichlorobenzyl)-4-{5-[(3,5-dimethyl-4-isoxazolyl)methyl]-2-furoyl}piperazine](/img/structure/B4625416.png)

![3-anilino-7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one](/img/structure/B4625437.png)
![1-[(4,5-dimethyl-2-thienyl)carbonyl]-6-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B4625444.png)

![2-[4-chloro-3-(trifluoromethyl)phenyl]-4,4,7,8-tetramethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B4625467.png)



![N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]-3-nitrobenzenesulfonamide](/img/structure/B4625496.png)
